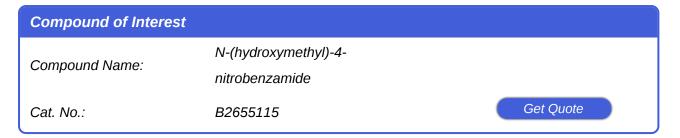




N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide to its Solubility and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(hydroxymethyl)-4-nitrobenzamide**, with a focus on its solubility characteristics and synthetic pathway. Due to the limited availability of direct quantitative solubility data for **N-(hydroxymethyl)-4-nitrobenzamide**, this document leverages data for the closely related precursor, p-nitrobenzamide, to provide valuable insights for researchers. The experimental protocols and logical diagrams presented herein are designed to support further investigation and application of this compound in a research and development setting.

Solubility Profile

While specific quantitative solubility data for **N-(hydroxymethyl)-4-nitrobenzamide** in various solvents is not readily available in the public domain, the solubility of its parent compound, p-nitrobenzamide, has been studied. This data, summarized in Table 1, can serve as a useful proxy for estimating the solubility behavior of **N-(hydroxymethyl)-4-nitrobenzamide**, which possesses an additional polar hydroxymethyl group that may enhance solubility in polar solvents. The data shows that p-nitrobenzamide's mole fraction solubility generally increases with temperature.[1]

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures[1]



Te mp erat ure (K)	Wat er	Eth ano I	Iso pro pan ol	n- Pro pan ol	n- But ano I	Iso but ano I	Eth yl Ace tate	Ace toni trile	DM SO	DM F	NM P	Eth yle ne Gly col
283.	0.00	0.00	0.00	0.00	0.00	0.00	0.01	0.00	0.11	0.11	0.06	0.01
15	018	795	639	552	311	392	018	355	893	182	871	211
288.	0.00	0.00	0.00	0.00	0.00	0.00	0.01	0.00	0.13	0.12	0.08	0.01
15	022	947	762	669	373	473	201	427	811	903	012	423
293.	0.00	0.01	0.00	0.00	0.00	0.00	0.01	0.00	0.15	0.14	0.09	0.01
15	027	128	908	809	446	569	416	512	984	841	325	669
298.	0.00	0.01	0.01	0.00	0.00	0.00	0.01	0.00	0.18	0.17	0.10	0.01
15	033	342	083	977	531	683	669	612	451	021	834	954
303.	0.00	0.01	0.01	0.01	0.00	0.00	0.01	0.00	0.21	0.19	0.12	0.02
15	040	594	291	177	631	819	965	730	255	469	569	285
308.	0.00	0.01	0.01	0.01	0.00	0.00	0.02	0.00	0.24	0.22	0.14	0.02
15	048	889	537	415	748	981	312	869	443	214	561	669
313.	0.00	0.02	0.01	0.01	0.00	0.01	0.02	0.01	0.28	0.25	0.16	0.03
15	058	235	827	696	885	174	717	032	069	289	842	114
318.	0.00	0.02	0.02	0.02	0.01	0.01	0.03	0.01	0.32	0.28	0.19	0.03
15	070	638	169	028	045	404	189	224	194	729	449	629
323.	0.00	0.03	0.02	0.02	0.01	0.01	0.03	0.01	0.36	0.32	0.22	0.04
15	084	108	571	419	232	677	739	449	886	574	424	224
328.	0.00	0.03	0.03	0.02	0.01	0.02	0.04	0.01	0.42	0.36	0.25	0.04
15	101	655	044	879	451	001	378	711	221	869	811	909

Data extracted from a study on p-nitrobenzamide solubility.[1]

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method



The following protocol outlines a standard procedure for determining the solubility of **N- (hydroxymethyl)-4-nitrobenzamide** in various solvents. This method is based on the widely used isothermal shake-flask technique.[1]

2.1. Materials

- N-(hydroxymethyl)-4-nitrobenzamide (solute)
- Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
- Analytical balance
- Thermostatic shaker bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- · Volumetric flasks and pipettes

2.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of N-(hydroxymethyl)-4-nitrobenzamide to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
 - Place the containers in a thermostatic shaker bath set to the desired temperature.
 - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking facilitates the dissolution process.
- Sample Collection and Preparation:



- After equilibration, allow the solutions to stand undisturbed in the thermostatic bath for at least 2 hours to allow the solid particles to settle.
- Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.
- Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals.
- Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration suitable for the analytical method.

Quantification:

- Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Prepare a calibration curve using standard solutions of N-(hydroxymethyl)-4nitrobenzamide of known concentrations.
- Determine the concentration of the saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

Data Analysis:

- Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.
- Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

N-(hydroxymethyl)-4-nitrobenzamide is typically synthesized through a condensation reaction between 4-nitrobenzamide and formaldehyde.[2] This reaction is analogous to the preparation of other N-(hydroxymethyl) amides. The process generally involves reacting 4-nitrobenzamide with an excess of formaldehyde, often in the presence of a base like potassium carbonate to facilitate the reaction.[2]



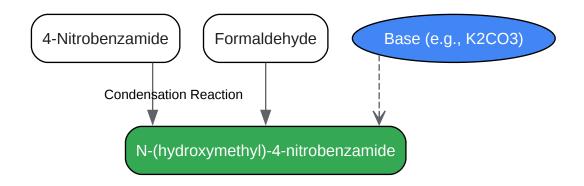
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthetic pathway of **N-(hydroxymethyl)-4-nitrobenzamide**.



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Caption: Experimental workflow for solubility determination.



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Caption: Synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

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